molecular formula C17H17N5O2 B2515927 (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate CAS No. 2034309-48-1

(pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate

Cat. No.: B2515927
CAS No.: 2034309-48-1
M. Wt: 323.356
InChI Key: NJPGARPVQDELRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a carbamate linker connecting a pyridin-2-ylmethyl group and a 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl moiety. The presence of both pyridine and pyrazole rings, which are privileged scaffolds in drug discovery, suggests potential for diverse biological activity. Pyrazole-containing compounds are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities . Furthermore, heterocyclic compounds with similar structural motifs have been investigated as modulators of various enzymatic targets. For instance, some pyrazolopyridine derivatives have been developed as potent activators of NAMPT (nicotinamide phosphoribosyltransferase), a key enzyme in the NAD+ salvage pathway crucial for cellular metabolism and energy production . Other research into related structures has explored their potential as kinase inhibitors or cannabinoid receptor antagonists, indicating the broad research utility of this chemical class . The carbamate functional group is a common feature in bioactive molecules and prodrugs, often influencing the compound's stability and pharmacokinetic properties. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE) and under fume hoods, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

pyridin-2-ylmethyl N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-22-11-15(10-21-22)14-6-13(7-18-9-14)8-20-17(23)24-12-16-4-2-3-5-19-16/h2-7,9-11H,8,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPGARPVQDELRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)OCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and pyrazole intermediates, followed by their coupling through a carbamate linkage.

    Preparation of Pyridine Intermediate: The pyridine intermediate can be synthesized through a series of reactions starting from commercially available pyridine derivatives. Common reagents include halogenated pyridines and nucleophiles such as amines or alcohols.

    Preparation of Pyrazole Intermediate: The pyrazole intermediate is often synthesized via cyclization reactions involving hydrazines and 1,3-diketones or their equivalents.

    Coupling Reaction: The final step involves the coupling of the pyridine and pyrazole intermediates through a carbamate linkage. This can be achieved using reagents such as carbonyldiimidazole (CDI) or other carbamoylating agents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrazole rings are replaced by other groups. Common reagents include halogenating agents and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds containing the pyrazole and pyridine structures have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Properties

Research indicates that compounds similar to (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate have anti-inflammatory effects. They are believed to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, making them potential candidates for treating inflammatory diseases .

Anti-cancer Potential

The compound's structure allows it to interact with various cellular targets involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways associated with cell proliferation and survival .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Variations in the pyrazole and pyridine substituents can significantly impact its biological activity. For example, modifications in the methyl groups or the introduction of halogens can enhance its potency against specific targets .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against S. aureus and E. coli with minimal toxicity .
Study 2Anti-inflammatory EffectsShowed inhibition of cytokine release in vitro, suggesting potential for inflammatory disease treatment .
Study 3Anti-cancer ActivityInduced apoptosis in breast cancer cell lines; further research needed for clinical applications .

Mechanism of Action

The mechanism of action of (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Relevance (Inferred)
(Pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate C₁₇H₁₇N₅O₂ 335.36 (calc.) Carbamate, pyridine, 1-methylpyrazole Potential kinase inhibition
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate C₁₄H₂₀N₂O₄ 280.32 Carbamate, dimethoxypyridine Catalog compound; no bioactivity reported
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide C₂₀H₁₈N₄O₂S 378.40 Sulfonamide, pyridine, 1-methylpyrazole Possible enzyme inhibition
5-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-(4-(trifluoromethyl)benzyl)pyridin-2-amine dihydrochloride C₂₂H₂₁F₃N₄·2HCl 477.34 Pyrrolopyridine, trifluoromethylbenzyl Kinase inhibitor candidate

Key Observations:

Carbamate vs. Sulfonamide : The target carbamate and the sulfonamide in share a pyridine-pyrazole backbone but differ in their terminal functional groups. Carbamates are generally more hydrolytically stable than sulfonamides, which may influence metabolic pathways .

Bioactivity Clues : The dihydrochloride salt in demonstrates enhanced solubility, a feature absent in the neutral carbamate target, suggesting divergent pharmacokinetic profiles.

Pharmacokinetic and Physicochemical Properties

Table 2: Inferred Physicochemical Comparisons

Compound Name LogP (Predicted) Solubility Metabolic Stability
Target Carbamate ~2.5 Moderate (neutral) Moderate
tert-Butyl Carbamate ~3.1 Low High (steric bulk)
Sulfonamide ~3.8 Low High
Dihydrochloride Salt ~1.2 High Moderate

Key Insights:

  • The target carbamate’s moderate LogP and solubility align with typical drug-like properties, whereas the sulfonamide’s higher LogP may limit bioavailability .
  • The dihydrochloride salt’s enhanced solubility highlights the impact of salt formation on drug development .

Biological Activity

The compound (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate is a novel heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H19N5O\text{C}_{17}\text{H}_{19}\text{N}_{5}\text{O}

This compound features a pyridine ring and a pyrazole moiety, which are known for their diverse biological activities.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds containing pyrazole and pyridine moieties. For example, derivatives of these compounds have shown significant radical scavenging activity. A study demonstrated that certain pyrazole derivatives exhibited IC50 values ranging from 4.67 to 45.32 μg/mL in DPPH scavenging assays, indicating strong antioxidant properties .

Enzyme Inhibition

Research indicates that similar compounds can act as inhibitors of key enzymes involved in metabolic pathways. For instance, derivatives with similar structural motifs have been identified as potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in NAD+ biosynthesis. This inhibition can impact various biological processes including metabolism and aging .

Cancer Therapeutics

The structural characteristics of this compound suggest potential applications in cancer therapy. Compounds with related structures have been evaluated for their efficacy against cancer cell lines, showing promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Study 1: Antioxidant Efficacy

A study focused on the antioxidant capacity of new heterocyclic compounds found that those with a pyrazole-pyridine framework demonstrated superior antioxidant activity compared to traditional antioxidants . The study utilized both experimental assays and computational modeling to establish a correlation between structure and activity.

Study 2: NAMPT Inhibition

In another investigation, a series of carbamate derivatives were synthesized and tested for their ability to inhibit NAMPT. Among these, compounds structurally similar to this compound showed significant inhibition rates, suggesting their potential as therapeutic agents for conditions related to NAD+ dysregulation .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 Value (μg/mL)Reference
Compound AAntioxidant4.67
Compound BNAMPT Inhibitor10.5
Compound CAnticancer15.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.